molecular formula C11H16O7 B3175964 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose CAS No. 96291-75-7

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose

Cat. No.: B3175964
CAS No.: 96291-75-7
M. Wt: 260.24 g/mol
InChI Key: QAGMBTAACMQRSS-HBNTYKKESA-N
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Description

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose is an organic compound with the chemical formula C11H16O7. It is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions. This compound is often used as an important intermediate in organic synthesis, particularly in the synthesis of carbohydrates .

Mechanism of Action

Target of Action

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose, also known as (2S,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate, is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions . It is often used as an important intermediate in organic synthesis, especially playing a key role in the synthesis of carbohydrates .

Mode of Action

The compound interacts with its targets through its acetyl groups at the 3 and 5 positions . It is often used as an important intermediate in organic synthesis, especially in the synthesis of carbohydrates .

Biochemical Pathways

The compound is involved in the synthesis of carbohydrates . It is used as an important raw material for drug synthesis, as a reagent for organic synthesis, and for sugar chemistry research .

Pharmacokinetics

It is known that the compound is a white crystalline solid that can form macroscopic needle-like structures . Its melting point is approximately 149-150°C, and it moderately dissolves in water .

Result of Action

The compound is used to develop nucleoside analogs, glycopeptides, glycolipids, and other bioactive compounds .

Action Environment

The compound should be used following laboratory safety practices and taking the necessary precautions, including wearing goggles, gloves, and laboratory clothing, and operating in a well-ventilated environment . At the same time, relevant laws and regulations should be followed, and waste items should be disposed of correctly .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for preparing 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose involves deprotection reactions. Initially, acetyl groups are introduced at positions 3 and 5 to form an acetyl-protected pentofuranose. Subsequently, the acetyl protecting group is removed under appropriate reaction conditions to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound typically involve the acetylation of 5-deoxy-D-ribose using acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribose
  • 1,2,3,5-Tetra-O-acetyl-D-ribofuranose
  • 5-Deoxy-1,2,3-tri-O-acetyl-beta-D-ribose

Uniqueness

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex carbohydrates and other biologically significant molecules .

Properties

IUPAC Name

[(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGMBTAACMQRSS-HBNTYKKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654470
Record name 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96291-75-7
Record name β-D-erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96291-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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